The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule that belongs to the class of pyrido-pyrimidines and oxadiazoles. Its structural complexity suggests potential applications in medicinal chemistry, particularly in drug discovery and development due to its unique functional groups.
The compound can be classified as follows:
The synthesis of this compound likely involves multiple steps that incorporate various organic synthesis techniques. Common methods for synthesizing similar compounds include:
While specific synthetic routes for this exact compound are not detailed in the literature, typical reaction conditions might involve:
The molecular structure of this compound includes several key features:
CCN1C(=O)C2=C(N=C(N2C(=O)C=C1)C(=O)N(Cc3ccc(F)cc3)C(C)=O)
The chemical reactivity of this compound can be inferred based on its functional groups:
These reactions can be monitored using techniques such as:
Further studies would be required to elucidate the precise mechanism through techniques like:
Data from stability studies and solubility tests would provide insights into practical applications and handling procedures.
This compound has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: